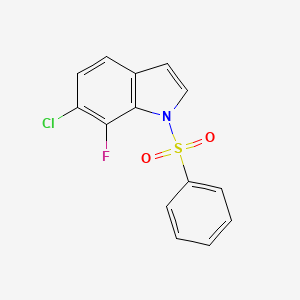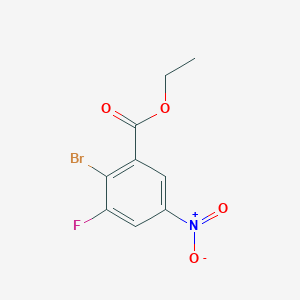
Ethyl 2-bromo-3-fluoro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or NBS with a catalyst.
Fluorination: Selectfluor or NFSI.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-3-fluoro-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate: Similar structure but different substitution pattern.
Methyl 2-fluoro-5-nitrobenzoate: Lacks the bromine atom and has a methyl ester instead of an ethyl ester.
Ethyl 3-bromo-5-nitrobenzoate: Similar but lacks the fluorine atom.
Uniqueness: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is unique due to the specific combination of bromine, fluorine, and nitro groups on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H7BrFNO4 |
|---|---|
Peso molecular |
292.06 g/mol |
Nombre IUPAC |
ethyl 2-bromo-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(11)8(6)10/h3-4H,2H2,1H3 |
Clave InChI |
XEZLJBJLCREPPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)


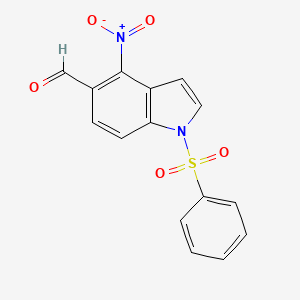
![Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B13973342.png)
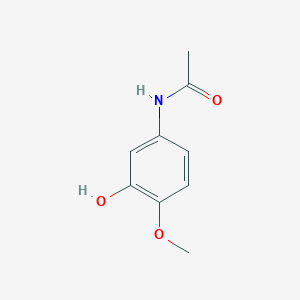

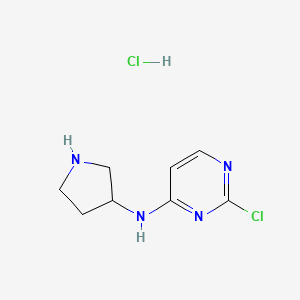
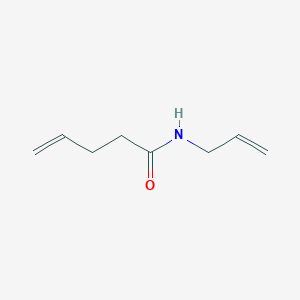
![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)
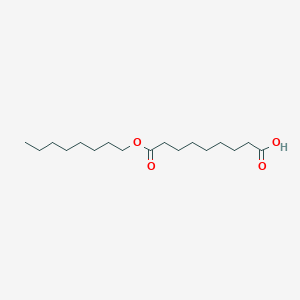
![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)
